molecular formula C10H18ClNO2 B12976055 Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate CAS No. 1276186-74-3

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate

Cat. No.: B12976055
CAS No.: 1276186-74-3
M. Wt: 219.71 g/mol
InChI Key: MDLBWAGFEGFSFI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. It is characterized by the presence of a piperidine ring substituted with an ethyl ester and a 2-chloroethyl group.

Preparation Methods

The synthesis of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-chloroethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. .

Scientific Research Applications

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

1276186-74-3

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 4-(2-chloroethyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H18ClNO2/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10/h12H,2-8H2,1H3

InChI Key

MDLBWAGFEGFSFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)CCCl

Origin of Product

United States

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